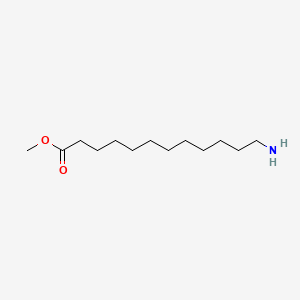

Methyl 12-aminododecanoate

Description

Significance in Sustainable Chemistry and Bio-based Material Feedstocks

Methyl 12-aminododecanoate is a significant monomer for the production of Nylon-12, a high-performance polymer with excellent heat, chemical, and UV resistance. nih.govresearchgate.net Traditionally, the precursor for Nylon-12, laurolactam, is synthesized from petroleum-derived butadiene through a complex and energy-intensive process. nih.govresearchgate.net The shift towards sustainability has driven research into bio-based production routes, positioning this compound as a green alternative.

Recent advancements have focused on producing this compound from renewable feedstocks such as plant oils. nih.govacs.org For instance, engineered whole-cell biocatalysts, like modified Escherichia coli, have been developed to convert methyl laurate (dodecanoic acid methyl ester), which can be sourced from coconut or palm kernel oil, directly into this compound. nih.govnih.gov This biocatalytic route involves a multi-step enzyme cascade within the microorganism, representing a significant step towards producing renewable plastics. researchgate.netnih.govucl.ac.uk Such bio-based methods are central to the principles of green chemistry, which advocate for the use of renewable feedstocks to reduce environmental impact. scispace.comrsc.org The direct polymerization of this compound or its corresponding acid, 12-aminododecanoic acid, yields Nylon-12 and water, offering a more direct condensation reaction compared to the ring-opening polymerization of laurolactam. researchgate.netresearchgate.net

Overview of ω-Amino Ester Applications in Organic Synthesis

This compound belongs to the class of ω-amino esters, which are characterized by an amino group and an ester group at the terminal positions of a carbon chain. This dual functionality makes them highly valuable and versatile building blocks in organic synthesis.

The presence of two distinct reactive sites allows ω-amino esters to be used as bifunctional monomers. The amino group can react with a carboxylic acid (or its derivative), while the ester group can react with an amine, leading to the formation of polyamides and poly(ester amides). researchgate.nettdx.cat This reactivity is fundamental to step-growth polymerization, creating long-chain polymers with precisely alternating units. Polyamides, such as the nylons, are known for their strength and durability. nih.gov

The reaction of an ester with an amine, known as aminolysis, is a classic method for forming amide bonds. chemistrysteps.comyoutube.com In the context of ω-amino esters, this can occur intramolecularly to form macrocyclic lactams or intermolecularly to form polymers. While the direct aminolysis of esters can be less reactive than using more activated acyl compounds like acyl chlorides, it is a viable pathway, especially under forcing conditions or with catalysis. chemistrysteps.comyoutube.com The ability to form both ester and amide linkages also opens the door to creating poly(ester amides), a class of biodegradable polymers with tunable properties for various applications. tdx.cat Furthermore, ω-amino acids and their ester derivatives are pivotal intermediates for synthesizing complex molecules and biologically relevant compounds. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 12-aminododecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBSIOZEOQUDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394829 | |

| Record name | Methyl 12-aminododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53005-24-6 | |

| Record name | Methyl 12-aminododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 12 Aminododecanoate

Routes from Renewable Oleochemical Feedstocks

The synthesis of Methyl 12-aminododecanoate is strongly rooted in the principles of green chemistry, utilizing derivatives of plant oils as primary starting materials. These oleochemicals provide a renewable alternative to traditional petrochemical feedstocks for the production of valuable monomers like long-chain amino esters.

Cross-Metathesis Strategies for Carbon Chain Extension

Olefin cross-metathesis has emerged as a powerful tool for constructing the C12 backbone of this compound from shorter-chain, renewable precursors. This reaction allows for the precise formation of new carbon-carbon double bonds, which can then be hydrogenated to yield the final saturated product.

A notable and efficient route involves the ruthenium-catalyzed cross-metathesis of 10-undecenenitrile (B8766254) with methyl acrylate (B77674). researchgate.netrsc.orgrsc.org 10-Undecenenitrile is a key bio-sourced intermediate that can be derived from castor oil. rsc.org The reaction with methyl acrylate effectively adds a carbon atom and a methyl ester group, producing a C12 nitrile ester. researchgate.netscispace.com Subsequent tandem hydrogenation of both the carbon-carbon double bond and the nitrile functionality yields the desired this compound. rsc.orgrsc.org This approach is highly competitive, with researchers reporting excellent yields and very high turnover numbers (TON), indicating exceptional catalyst efficiency. researchgate.net

Table 1: Performance in Cross-Metathesis of 10-Undecenenitrile with Methyl Acrylate

| Catalyst Type | Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) | Turnover Number (TON) | Source(s) |

| Hoveyda Catalyst | 0.025 | 98 | 98 | ~3920 | researchgate.net |

| Ruthenium-Alkylidene | Not Specified | Good Yield | Not Specified | 17,200 | researchgate.net |

An alternative cross-metathesis strategy begins with methyl oleate (B1233923), another abundant oleochemical. This pathway involves the reaction of methyl oleate with either allyl cyanide or homoallyl cyanide. researchgate.net The cross-metathesis reaction in this context serves to cleave the internal double bond of methyl oleate and append a nitrile-containing fragment, ultimately leading to precursors for long-chain amino acids after further transformations. This demonstrates the versatility of cross-metathesis in utilizing different fatty acid derivatives to access valuable bifunctional molecules. researchgate.net

The success of these cross-metathesis strategies is heavily reliant on the performance of the catalysts. Ruthenium-alkylidene complexes, often referred to as Grubbs or Hoveyda-Grubbs type catalysts, are the systems of choice for these transformations. rsc.orgresearchgate.net These catalysts are known for their functional group tolerance and high activity. acs.org Research has focused on optimizing reaction conditions to maximize catalyst efficiency, often measured by the turnover number (TON). rsc.org For the cross-metathesis of fatty acid derivatives with partners like acrylonitrile (B1666552) and methyl acrylate, strategies such as the slow addition of the catalyst have been employed. rsc.orgresearchgate.net This technique helps to maintain a low concentration of the active catalyst species, which can minimize side reactions and degradation, leading to significantly higher TONs, with values reaching up to 7600 in some cases. rsc.orgresearchgate.net The development of these robust catalytic systems is crucial for making oleochemical metathesis a viable industrial process. researchgate.netacs.org

Table 2: Common Ruthenium-Alkylidene Catalysts in Olefin Metathesis

| Catalyst Name | Generation | Key Features | Source(s) |

| Grubbs Catalyst | First Generation | Good activity but sensitive to some functional groups. | researchgate.net |

| Hoveyda-Grubbs Catalyst | Second Generation | Increased stability and activity; widely used for fatty acid derivatives. | researchgate.netresearchgate.net |

Hydroformylation and Reductive Amination Pathways

An entirely different synthetic approach avoids metathesis and instead relies on the functionalization of a terminal alkene through hydroformylation, followed by reductive amination. This two-step process converts an unsaturated ester into the target amino ester.

This pathway commences with the hydroformylation of methyl 10-undecenoate, a derivative of castor oil. researchgate.netrsc.org The reaction, typically catalyzed by a rhodium complex with a specific ligand like SulfoXantphos, introduces a formyl (-CHO) group at the terminal carbon. researchgate.net This process is often carried out in an aqueous biphasic system, which facilitates catalyst recycling. The primary product is methyl 11-formylundecanoate, a key aldehyde intermediate. researchgate.net Researchers have developed highly efficient processes, achieving high yields of the desired linear aldehyde under elevated temperature and pressure, which is a critical step for producing bifunctional polymer precursors. researchgate.net The subsequent step in the sequence is the conversion of this aldehyde into an amine. researchgate.netorganic-chemistry.org

Table 3: Research Findings on Hydroformylation of Methyl 10-Undecenoate

| Catalyst System | Solvent System | Temperature (°C) | Pressure (bar) | Linear Aldehyde Yield (%) | Source(s) |

| Rh(acac)(CO)₂ / SulfoXantphos | Water / 1-Butanol | 140 | 20 | 76 | researchgate.net |

The conversion of the resulting methyl 11-formylundecanoate to this compound is completed through reductive amination. researchgate.netyoutube.com In this reaction, the aldehyde is first treated with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the corresponding primary amine. youtube.com This transformation efficiently installs the required amino group, completing the synthesis of the target molecule. organic-chemistry.org

Condensation to Aldoxime Derivatives

The synthesis of primary aliphatic amines, such as this compound, can be efficiently achieved through the formation of aldoxime intermediates. rsc.org This process involves the condensation of an aldehyde with hydroxylamine. rsc.orgmdpi.com This straightforward reaction can be performed on isolated aldehydes or even on crude reaction mixtures, such as those resulting from the hydroformylation of alkenes. rsc.org A key advantage of this method is the often-facile separation of the resulting aldoxime, which can precipitate from the reaction mixture, simplifying its isolation before the subsequent reduction step. rsc.org

For instance, in the synthesis of the polyamide-12 precursor, methyl 10-undecenoate, a renewable oleochemical, can be converted to the corresponding aldehyde through hydroformylation. This aldehyde then undergoes condensation to form the aldoxime, which serves as the direct precursor to this compound. rsc.org

Homogeneous Catalytic Hydrogenation of Oximes to Primary Amines

The reduction of aldoximes to primary amines is a critical step in this synthetic pathway. Homogeneous catalysis offers a highly efficient and selective method for this transformation. rsc.org A notable system involves a ruthenium/triphos catalyst, which has demonstrated remarkable activity and selectivity for the hydrogenation of various aldoximes to their corresponding primary amines. rsc.orgnih.gov

While heterogeneous catalysts are also used for oxime hydrogenation, issues with selectivity can arise, such as the formation of secondary amines. mdpi.com Homogeneous catalysts, like the ruthenium/triphos system, can offer greater control over the reaction, leading to higher yields of the desired primary amine. rsc.orgnih.gov

Derivatization of Epoxidized Fatty Acids

An alternative synthetic route to ω-amino acids and their esters involves the derivatization of epoxidized fatty acids, particularly those derived from renewable resources like vernolic acid. google.com

Oxidative Cleavage of Vernolic Acid to Oxo Dodecanoic Acid

Vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), which can be obtained from Vernonia galamensis oil, serves as a renewable starting material. google.comnih.gov A key step in its conversion is the oxidative cleavage of the epoxy group to yield an oxo acid. google.com One approach involves the hydrogenation of the double bond in vernolic acid to produce 12,13-epoxystearic acid. This saturated epoxy acid is then subjected to oxidative cleavage, for example, using periodic acid, to form 12-oxododecanoic acid. google.com This oxo acid is a crucial intermediate in this synthetic pathway. google.com

Alternatively, a metal-free, one-pot protocol for the oxidative cleavage of internal aliphatic alkenes into carboxylic acids has been developed, utilizing a combination of oxone and periodate (B1199274) in aqueous acetonitrile. rsc.org This method has been shown to produce carboxylic acids in high yields (80–96%) with simple product isolation. rsc.org

Formation and Reduction of Oxime Intermediates

The 12-oxododecanoic acid, or its corresponding methyl ester, can be converted to an oxime by reaction with hydroxylamine. google.com This creates 12-oxododecanoic acid oxime or alkyl 12-oxododecanoate (B1258333) oxime. google.com The subsequent reduction of this oxime intermediate yields the desired amino acid or its ester.

The hydrogenation of the oxime can be carried out using various catalytic systems. For example, platinum oxide (Adam's catalyst) under hydrogen pressure has been used to reduce 12-oxododecanoic acid oxime to 12-aminododecanoic acid with high yields. google.comprepchem.com The resulting 12-aminododecanoic acid can then be esterified to produce this compound. Alternatively, the alkyl 12-oxododecanoate oxime can be directly hydrogenated to yield alkyl 12-aminododecanoate. google.com

| Intermediate Compound | Reagent/Catalyst | Product | Yield (%) |

| 12-oxododecanoic acid oxime | Platinum oxide, H₂ | 12-aminododecanoic acid | 92 |

Table 1: Reduction of 12-oxododecanoic acid oxime. google.comprepchem.com

Biocatalytic and Biotechnological Production Approaches

In recent years, there has been a growing interest in developing sustainable methods for producing chemicals through biocatalysis and metabolic engineering of microorganisms. nih.govnih.govresearchgate.net These approaches offer the potential for greener and more efficient production routes from renewable feedstocks. nih.gov

Pathway Engineering in Microbial Cell Factories

The production of this compound can be achieved by designing and implementing novel metabolic pathways in microbial hosts, such as Escherichia coli. nih.gov This involves the heterologous expression of a series of enzymes that can convert a renewable starting material into the desired product. nih.govacs.org

A completely synthetic orthogonal pathway has been engineered in E. coli to produce this compound from dodecanoic acid methyl ester (DAME), which can be derived from plant oils. nih.gov This engineered pathway runs in parallel to the native metabolism of the host organism. nih.gov Key steps in this engineered pathway include:

Terminal Oxyfunctionalization: An alkane monooxygenase catalyzes the hydroxylation of DAME to methyl 12-hydroxydodecanoate. nih.gov

Oxidation to Aldehyde: An alcohol dehydrogenase oxidizes the terminal alcohol to the corresponding aldehyde. nih.gov

Transamination to Amine: A transaminase converts the aldehyde to this compound, utilizing an amino donor such as L-alanine. nih.gov

To enhance the efficiency of this pathway, several optimization strategies have been employed. The expression of the outer membrane porin AlkL was found to significantly improve the uptake of the hydrophobic substrate DAME, leading to an 8.3-fold increase in oxygenation activity and a 7.6-fold increase in transamination activity. nih.gov Furthermore, the intracellular supply of the amino donor L-alanine was optimized by introducing a heterologous alanine (B10760859) dehydrogenase, enabling self-sufficient whole-cell transamination. nih.gov The use of a respiratory chain-linked alcohol dehydrogenase was also shown to increase the pathway flux and minimize the overoxidation of the aldehyde intermediate to the carboxylic acid. nih.gov

These metabolic engineering efforts demonstrate the potential for the de novo biosynthesis of valuable chemicals like this compound in microbial cell factories. nih.govnih.govnih.gov

| Engineered Step | Key Enzyme/Protein | Improvement |

| Substrate Uptake | Outer membrane porin AlkL | 8.3-fold increase in oxygenation activity |

| Amino Donor Supply | Heterologous alanine dehydrogenase | Self-sufficient whole-cell transamination |

| Pathway Flux | Respiratory chain-linked alcohol dehydrogenase | Increased flux and minimized overoxidation |

Table 2: Key engineering strategies for the biocatalytic production of this compound in E. coli. nih.gov

Engineered Escherichia coli for ω-Amino Ester Production from Dodecanoic Acid Methyl Ester

The biosynthesis of this compound (ADAME) has been successfully achieved using engineered Escherichia coli as a whole-cell biocatalyst. Researchers have developed a completely synthetic, orthogonal pathway that operates in parallel to the native metabolism of the host organism. nih.gov This engineered pathway converts Dodecanoic Acid Methyl Ester (DAME), a renewable substrate, into the desired ω-amino ester. nih.gov

The multi-step enzymatic cascade within the E. coli cell is initiated by the terminal oxy- and aminofunctionalization of DAME. ucl.ac.uk The core of this pathway involves a three-step conversion:

Hydroxylation: An alkane monooxygenase (such as AlkBGT from Pseudomonas putida) catalyzes the hydroxylation of the terminal methyl group of DAME to produce 12-hydroxydodecanoic acid methyl ester (HDAME). ucl.ac.uk

Oxidation: The resulting alcohol (HDAME) is then oxidized to an aldehyde, 12-oxododecanoic acid methyl ester (ODAME). ucl.ac.uk

Transamination: Finally, an ω-transaminase (such as CV2025 from Chromobacterium violaceum) facilitates the terminal amination of ODAME, using an amino donor like L-alanine, to yield the final product, this compound. nih.govucl.ac.uk

This approach establishes a direct biosynthetic route from a fatty acid methyl ester to a valuable ω-amino ester, setting the stage for the production of polymers like Nylon 12 from renewable resources. nih.gov

Optimization of Substrate Uptake and Metabolic Flux for Amino Ester Synthesis

Key challenges in the whole-cell catalysis system, such as limited substrate uptake and inefficient metabolic flux, have been addressed through targeted engineering strategies. ucl.ac.uk

Substrate Uptake: The efficient transport of the hydrophobic substrate, DAME, across the E. coli cell membrane is a critical bottleneck. To overcome this, the hydrophobic outer membrane porin AlkL from Pseudomonas putida GPo1 was introduced into the E. coli host. nih.gov The expression of AlkL significantly enhanced DAME uptake, leading to a marked increase in the efficiency of the biocatalytic cascade. nih.gov In one study, the introduction of AlkL increased the maximum oxygenation and transamination activities by 8.3-fold and 7.6-fold, respectively. nih.gov Further optimization of the AlkL transporter by replacing its native signal peptide with the signal peptide from FadL resulted in even higher transport activity for DAME. nih.gov

These optimizations in substrate transport and metabolic engineering were instrumental in increasing the production of the target amino ester.

Table 1: Effect of AlkL Expression on Biocatalytic Activities

| Catalytic Step | Fold Increase in Activity |

| Maximum Oxygenation | 8.3 |

| Maximum Transamination | 7.6 |

| Data sourced from research on engineered E. coli expressing the AlkL porin. nih.gov |

Table 2: Product Concentration from Engineered E. coli with Optimized Transporter

| Compound | Concentration (mM) |

| 12-hydroxy dodecanoic acid methyl ester (HADME) | 44.8 ± 7.5 |

| Dodecanedioic acid monomethyl ester (DDAME) | 31.8 ± 1.7 |

| Product yields from a two-phase reaction system using an E. coli strain with a chimeric transporter and a novel monooxygenase. nih.gov |

Enzyme Cascade Systems for ω-Aminocarboxylic Acids

Coupling of Transaminase and Oxylipin Pathway Enzymes

An alternative enzymatic strategy for producing ω-aminocarboxylic acids involves coupling transaminases with enzymes from the oxylipin pathway. nih.govcsic.es This method utilizes plant-based oils as starting materials. The cascade typically begins with a lipoxygenase (LOX) that converts unsaturated fatty acids (like linoleic acid) into fatty acid hydroperoxides. nih.gov

A subsequent enzyme, a hydroperoxide lyase (HPL), cleaves these hydroperoxides. This cleavage results in the formation of an ω-oxoacid. nih.gov For instance, the combination of lipoxygenase and hydroperoxide lyase can be used to synthesize 12-oxo-9(Z)-dodecenoic acid. nih.gov This oxo-acid serves as a direct precursor for amination.

The final step involves a transaminase, which converts the terminal aldehyde group of the ω-oxoacid into a primary amine, yielding an ω-aminocarboxylic acid. nih.gov Research has demonstrated the synthesis of 12-aminododecenoic acid by directly coupling a transaminase to the products of the oxylipin pathway enzymes. csic.es This route provides a pathway to valuable polymer precursors from different renewable feedstocks than those used in the direct fermentation of fatty acid esters. nih.gov

Esterification Reactions of 12-Aminododecanoic Acid

Acid-Catalyzed Esterification with Methanol (B129727)

This compound can also be synthesized via a traditional chemical route through the esterification of its corresponding carboxylic acid, 12-aminododecanoic acid. The Fischer esterification method, which employs an acid catalyst in the presence of an alcohol, is a common approach. nih.gov

The reaction involves treating 12-aminododecanoic acid with methanol in the presence of a strong mineral acid catalyst, such as sulfuric acid (H₂SO₄). nih.gov The esterification of amino acids is more challenging than that of simple carboxylic acids due to their zwitterionic nature in solution. However, the use of a strong acid like H₂SO₄ has proven effective. The reaction selectively targets the carboxylic acid moiety, leaving the amino group intact. nih.gov Research on general amino acid esterification has shown that the reaction can reach maximum efficiency at a temperature of around 70 °C. nih.gov The nature of the mineral acid is critical, as other acids like HCl and HNO₃ have been shown to be ineffective under similar conditions. nih.gov

Table 3: General Conditions for Acid-Catalyzed Esterification of Amino Acids

| Parameter | Condition |

| Reactants | Amino Acid, Methanol |

| Catalyst | Sulfuric Acid (H₂SO₄) |

| Temperature | ~ 70 °C |

| Conditions derived from studies on the esterification of various amino acids in thin films. nih.gov |

Reactivity and Advanced Derivatization of Methyl 12 Aminododecanoate

Role as a Monomer in Polymer Chemistry

The dual functionality of methyl 12-aminododecanoate makes it an ideal monomer for polymerization reactions, leading to the formation of high-performance polymers with diverse properties.

Precursor for Polyamide 12 (Nylon 12) Synthesis

This compound is a key monomer for the synthesis of Polyamide 12, more commonly known as Nylon 12. researchgate.netgoogle.comgoogle.com This long-chain aliphatic polyamide is prized for its exceptional properties, including high thermal stability, chemical resistance, low moisture absorption, and excellent mechanical strength. researchgate.net

The synthesis of Nylon 12 from this compound typically involves a polycondensation reaction. In this process, the amino group of one monomer reacts with the methyl ester group of another, eliminating methanol (B129727) and forming an amide linkage. This process is repeated to build the long polymer chains that constitute Nylon 12.

Bio-based routes to 12-aminododecanoic acid and its methyl ester are of increasing interest as a sustainable alternative to traditional petrochemical-based production, which often starts from butadiene. google.comnih.gov Researchers have developed enzymatic cascades and engineered microorganisms to produce this compound from renewable feedstocks like lauric acid and dodecanoic acid methyl ester. researchgate.netucl.ac.uknih.gov These biocatalytic approaches offer a more environmentally friendly pathway to this important monomer. google.com

Incorporation into Poly(ester amide)s and Related Biodegradable Polymers

The presence of both an amine and an ester group in this compound allows for its incorporation into copolymers such as poly(ester amide)s (PEAs). researchgate.netupc.edu These polymers combine the desirable properties of both polyesters and polyamides, often exhibiting good mechanical properties and biodegradability. researchgate.netupc.edumdpi.com

The synthesis of PEAs can be achieved through various polycondensation techniques. upc.eduresearchgate.net For instance, the amino group of this compound can react with a dicarboxylic acid or its derivative, while the ester group can react with a diol. This allows for the creation of a wide range of PEAs with tailored properties by varying the co-monomers. The resulting polymers have potential applications in biomedical fields due to their biocompatibility and tunable degradation rates. mdpi.comresearchgate.net The inclusion of units like this compound can influence the final properties of the polymer, such as its crystallinity, melting temperature, and degradation profile. upc.edu

Applications in the Synthesis of Complex Organic Architectures

Beyond its role in polymer science, the unique bifunctional nature of this compound makes it a valuable tool for synthetic organic chemists in the construction of intricate molecular structures, particularly in the field of medicinal chemistry.

As a Linker in the Construction of Macrocyclic Inhibitors

The long, flexible carbon chain of this compound makes it an ideal linker for creating macrocyclic compounds. These cyclic structures can exhibit enhanced binding affinities and selectivities for biological targets compared to their linear counterparts.

This compound has been utilized in the synthesis of macrocyclic inhibitors targeting aspartic proteases, a class of enzymes implicated in various diseases. nih.govbiointerfaceresearch.com For example, it has been incorporated into the design of biomimetic inhibitors of human cathepsin D, a protease involved in cancer progression. nih.govbiointerfaceresearch.com The long alkyl chain of the dodecanoate (B1226587) acts as a flexible tether, allowing the macrocycle to adopt a conformation that mimics the binding of natural substrates or inhibitors. nih.gov

Similarly, this linker has been employed in the development of potent antifungal agents that inhibit Major Aspartyl Peptidase 1 (May1) from Cryptococcus neoformans, a pathogenic fungus responsible for life-threatening infections. acs.orgnih.gov The use of this compound as a building block allows for the creation of macrocyclic structures that can effectively block the active site of these proteases. acs.org

The amine functionality of this compound readily participates in standard peptide coupling reactions. acs.orgorganic-chemistry.orgorganic-chemistry.org This allows for its straightforward incorporation into peptide-based structures. In the synthesis of macrocyclic protease inhibitors, the amino group of this compound hydrochloride can be coupled with the carboxylic acid of an amino acid or a peptide fragment using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.org

Chemical Transformations of the Amino and Ester Functionalities

The chemistry of this compound is dominated by the distinct reactivity of its two functional groups: the nucleophilic primary amine and the electrophilic ester carbonyl. This allows for selective modifications at either end of the molecule.

The primary amine of this compound is readily acylated to form stable amide bonds. This reaction is fundamental to its role as a monomer in the synthesis of Nylon 12, a polyamide. researchgate.net The reaction can be achieved using several standard methods of amide synthesis. The high nucleophilicity of the primary amine allows it to react with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, or with carboxylic acids in the presence of a coupling agent.

Below is a table summarizing common methods for the formation of amide derivatives from this compound.

| Reagent Type | General Reaction | Resulting Amide Structure |

| Acyl Chloride | R-COCl + H₂N-(CH₂)₁₁-COOCH₃ → R-CO-NH-(CH₂)₁₁-COOCH₃ + HCl | N-acyl-12-aminododecanoate methyl ester |

| Carboxylic Anhydride | (R-CO)₂O + H₂N-(CH₂)₁₁-COOCH₃ → R-CO-NH-(CH₂)₁₁-COOCH₃ + R-COOH | N-acyl-12-aminododecanoate methyl ester |

| Carboxylic Acid + Coupling Agent (e.g., DCC, EDC) | R-COOH + H₂N-(CH₂)₁₁-COOCH₃ + Coupling Agent → R-CO-NH-(CH₂)₁₁-COOCH₃ | N-acyl-12-aminododecanoate methyl ester |

Data table compiled from general principles of amide synthesis.

The primary amine in this compound is the more reactive site for a wide range of transformations compared to the methyl ester. This chemoselectivity allows the amine to be modified while leaving the ester group intact. Such selective reactions are crucial for multistep syntheses where the ester may be needed for subsequent transformations.

Besides acylation, other important selective reactions at the primary amine include:

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to yield a secondary or tertiary amine.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though overalkylation can be a challenge.

The following table details these selective transformations.

| Reaction Type | Reagent(s) | General Reaction | Product Type |

| Sulfonylation | R-SO₂Cl, Base | R-SO₂Cl + H₂N-(CH₂)₁₁-COOCH₃ → R-SO₂-NH-(CH₂)₁₁-COOCH₃ + HCl | N-sulfonyl-12-aminododecanoate methyl ester |

| Reductive Amination | R'-CHO (Aldehyde), Reducing Agent (e.g., NaBH₃CN) | R'-CHO + H₂N-(CH₂)₁₁-COOCH₃ → [R'-CH=N-(CH₂)₁₁-COOCH₃] → R'-CH₂-NH-(CH₂)₁₁-COOCH₃ | N-alkyl-12-aminododecanoate methyl ester |

| Michael Addition | α,β-Unsaturated Carbonyl Compound | R'CH=CHCOR'' + H₂N-(CH₂)₁₁-COOCH₃ → R'CH(NH-(CH₂)₁₁-COOCH₃)CH₂COR'' | β-Amino ester derivative |

Data table compiled from general principles of selective amine reactions.

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable for confirming the identity and purity of methyl 12-aminododecanoate and its derivatives by probing the interactions of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The long aliphatic chain will produce a large, complex signal in the upfield region (typically around 1.2-1.6 ppm). More specific signals would include a triplet around 2.3 ppm for the methylene (B1212753) group adjacent to the carbonyl (C(O)CH₂), a singlet around 3.6 ppm for the methyl ester protons (OCH₃), and signals corresponding to the methylene group adjacent to the amino group (CH₂NH₂) and the amino protons themselves. The exact chemical shifts can be influenced by the solvent and the pH (in the case of the amino group).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Key expected signals include a peak for the carbonyl carbon of the ester at around 174 ppm, the methoxy (B1213986) carbon of the ester at approximately 51 ppm, and a series of peaks for the methylene carbons of the long alkyl chain between 25 and 35 ppm. The carbons attached to the nitrogen (C-NH₂) and adjacent to the ester group (CH₂-COO) will also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar functional groups.

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| -CH₃ (ester) | ~3.6 (singlet) | ~51 |

| -C(O)O- | - | ~174 |

| -CH₂-C(O)O- | ~2.3 (triplet) | ~34 |

| -(CH₂)₉- (bulk) | ~1.2-1.6 (multiplet) | ~25-30 |

| -CH₂-NH₂ | ~2.7 (triplet) | ~42 |

| -NH₂ | Variable (broad) | - |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will exhibit characteristic absorption bands. A strong band around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. journalajacr.com The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. Other significant peaks include C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹, and C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹). journalajacr.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Stretching | 3300-3500 | Medium (often two bands) |

| C-H (Alkyl) | Stretching | 2850-2960 | Strong |

| C=O (Ester) | Stretching | ~1740 | Strong |

| N-H (Amine) | Bending | 1590-1650 | Medium |

| C-O (Ester) | Stretching | 1170-1250 | Strong |

| C-N (Amine) | Stretching | 1020-1220 | Medium |

Chromatographic and Mass Spectrometric Identification

These techniques are vital for separating and identifying compounds, especially at low concentrations within complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method used to separate volatile compounds and identify them based on their mass-to-charge ratio and fragmentation pattern. For the analysis of this compound in biological matrices, the sample would first undergo an extraction and derivatization process to enhance volatility if necessary. nih.gov The compound is then introduced into the gas chromatograph, where it travels through a column at a rate dependent on its boiling point and interactions with the column's stationary phase, resulting in a characteristic retention time.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This causes the molecule to fragment in a reproducible manner. For this compound, the molecular ion peak (M⁺) would be observed. Key fragmentation patterns for fatty acid methyl esters often involve cleavage at the carbonyl group and along the alkyl chain. A prominent fragment is often the McLafferty rearrangement product if the chain length allows. researchgate.net The fragmentation of the amino group would also contribute to the unique mass spectrum, allowing for its unambiguous identification even in complex mixtures like plasma or tissue extracts. nih.govlibretexts.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This provides a way to verify the empirical formula and purity of a synthesized sample of this compound. The theoretical elemental composition is calculated from its molecular formula, C₁₃H₂₇NO₂. masterorganicchemistry.com

**Table 3: Theoretical Elemental Composition of this compound (C₁₃H₂₇NO₂) ** Molecular Weight: 229.36 g/mol masterorganicchemistry.com

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 13 | 156.143 | 68.08% |

| Hydrogen (H) | 1.008 | 27 | 27.216 | 11.87% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.11% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 13.95% |

X-ray Crystallography for Derived Polymeric Structures

This compound is a precursor to Polyamide 12 (PA12), a widely used engineering thermoplastic. X-ray crystallography, specifically X-ray diffraction (XRD), is the primary technique for determining the three-dimensional atomic structure of crystalline materials, including polymers.

When 12-aminododecanoic acid (derived from its methyl ester) undergoes polymerization, it forms the semi-crystalline polymer PA12. researchgate.net XRD analysis of PA12 reveals its polymorphic nature, commonly existing in α and γ crystalline forms. nih.gov The γ-phase is often the more stable and prevalent form. nih.gov The diffraction pattern provides information on the arrangement of the polymer chains and the dimensions of the unit cell, which is the basic repeating structural unit of the crystal. For the γ-phase of PA12, the unit cell is monoclinic. nih.gov Studying these crystalline structures is crucial for understanding the mechanical and thermal properties of the resulting polymer, which are important for its applications in fields like additive manufacturing (3D printing). nih.govmdpi.com

Table 4: Crystal Structure Data for the γ-Phase of Polyamide 12 (PA12)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic nih.gov |

| Unit Cell Dimension (a) | 0.935 nm nih.gov |

| Unit Cell Dimension (b) | 3.22 nm nih.gov |

| Unit Cell Dimension (c) | 0.487 nm nih.gov |

| Calculated Crystal Density | 1.04 g/cm³ nih.gov |

Computational and Theoretical Investigations of Methyl 12 Aminododecanoate and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens to examine the electronic structure and geometry of molecules at the atomic level. These methods have been applied to understand the intrinsic properties of Methyl 12-aminododecanoate and its interactions in more complex systems.

Analysis of Molecular Structure and Conformation

While specific quantum chemical studies detailing the optimized geometry of this compound are not abundant in the public literature, extensive computational work on related long-chain fatty acid methyl esters, such as methyl linoleate, provides valuable insights into its likely structural characteristics. researchgate.net DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable geometric parameters. researchgate.net

Below is a table of representative bond lengths and angles for a long-chain methyl ester, derived from a computational study on Methyl Linoleate, which serves as a reasonable approximation for this compound. researchgate.net

| Parameter | Type | Value |

| C=O | Bond Length | ~1.2 Å |

| C-O (ester) | Bond Length | ~1.35 Å |

| O-CH3 | Bond Length | ~1.44 Å |

| C-C (alkyl) | Bond Length | ~1.54 Å |

| C-N | Bond Length | ~1.47 Å |

| N-H | Bond Length | ~1.01 Å |

| C-H (alkyl) | Bond Length | ~1.10 Å |

| O=C-O | Bond Angle | ~125° |

| C-O-C | Bond Angle | ~116° |

| C-C-C (alkyl) | Bond Angle | ~112° |

| H-N-H | Bond Angle | ~106° |

| H-C-H (alkyl) | Bond Angle | ~109.5° |

Note: These values are illustrative and based on calculations for a related fatty acid methyl ester. researchgate.net

Binding Mode Analysis in Protein-Ligand Complexes (e.g., Protease Inhibitors)

While this compound itself is primarily a monomer for polymerization, its structural motifs—a long alkyl chain and a terminal amine—are found in molecules designed as enzyme inhibitors. Computational docking and molecular dynamics simulations are pivotal in understanding how such molecules interact with protein active sites. Although specific studies on this compound as a protease inhibitor are scarce, research on the inhibition of other enzymes, like fatty acid synthase (FAS) by long-chain fatty acid derivatives, provides a relevant framework. nih.gov

In these studies, molecular docking is used to predict the binding pose and affinity of a ligand within the enzyme's active site. nih.govyoutube.com For long-chain molecules, hydrophobic interactions between the alkyl chain and nonpolar residues in the binding pocket are typically the dominant driving force for binding. The terminal functional group, such as the amine in this compound, can form specific hydrogen bonds or electrostatic interactions with key catalytic residues, anchoring the molecule in a specific orientation. For instance, in the inhibition of the thioesterase domain of FAS, computational studies identified that long-chain inhibitors form hydrogen bonds with catalytic serine residues. nih.gov

Molecular dynamics simulations can further refine the docked poses, revealing the stability of the protein-ligand complex and the specific interactions that are maintained over time. nih.gov These simulations can highlight the role of key amino acid residues that contribute most significantly to the binding energy, guiding the rational design of more potent inhibitors. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecular systems, providing insights into the dynamics and interactions of molecules on a larger scale than is feasible with quantum mechanics.

Study of Polymer Chain Dynamics and Interactions

This compound is the precursor to Polyamide 12 (PA12), or Nylon-12. MD simulations have been instrumental in understanding the material properties of PA12 at a molecular level. nih.govnih.gov These simulations model the behavior of multiple polymer chains to predict macroscopic properties like density, cohesive energy density, and mechanical response. nih.gov

A critical aspect of these simulations is the choice of an appropriate force field, which defines the potential energy of the system. Force fields like COMPASS and ReaxFF have been successfully used for polyamides. nih.govnih.gov ReaxFF is particularly noteworthy as it can model chemical reactions and bond dissociation, making it suitable for investigating mechanical failure and rupture of the polymer. nih.govnih.gov

MD simulations of PA12 have been used to:

Predict Mechanical Properties: By simulating uniaxial and biaxial tensile deformations, researchers can generate stress-strain curves and predict the mechanical response of crystalline PA12. This data can then be used to train machine learning models, such as artificial neural networks (ANNs), to create efficient and accurate models for predicting material behavior at a larger scale. nih.govnih.govnih.gov

Investigate Polymer Blends: MD simulations can predict the miscibility and compatibility of PA12 with other polymers, such as polypropylene (B1209903) (PP). By calculating parameters like the solubility parameter (δ) and cohesive energy density (CED), researchers can determine if polymers are likely to form a miscible blend. nih.govcalculla.com

Characterize Crystal Structure: Simulations provide detailed information about the arrangement of polymer chains in different crystalline forms (e.g., the γ-phase of PA12), including the crucial role of hydrogen bonds between amide groups in stabilizing the structure. nih.gov

The table below summarizes typical parameters used in MD simulations of Polyamide 12.

| Simulation Parameter | Typical Value/Method | Source |

| Force Field | ReaxFF, COMPASS | nih.govnih.gov |

| Simulation Software | LAMMPS, Materials Studio | nih.govnih.gov |

| Ensemble | NPT (constant pressure, temperature), NVT (constant volume, temperature) | nih.govcalculla.com |

| Temperature Control | Nosé-Hoover thermostat | nih.gov |

| Pressure Control | Nosé-Hoover barostat | nih.gov |

| Time Step | 0.5 - 1.0 fs | nih.govcalculla.com |

| Simulation Duration | 50 ps to 350 ps for equilibration | nih.govcalculla.com |

Theoretical Studies in Catalysis and Reaction Mechanisms Relevant to its Synthesis

The synthesis of this compound, especially from renewable feedstocks, involves complex catalytic reactions. Theoretical studies are crucial for elucidating the underlying mechanisms, identifying rate-limiting steps, and guiding the development of more efficient catalysts.

A highly promising route for the green synthesis of this monomer is through biocatalysis, utilizing enzymes like ω-transaminases (ω-TAs). mdpi.com These enzymes can convert a ketone precursor, 12-oxododecanoic acid methyl ester, into the desired amine product. foodb.canih.gov DFT calculations have been extensively used to study the reaction mechanism of ω-transaminases. researchgate.netpreprints.orgnist.gov

The key steps in the ω-transaminase catalytic cycle, as revealed by computational studies, include:

Aldimine Formation: The enzyme's pyridoxal-5′-phosphate (PLP) cofactor reacts with the amino substrate to form an external aldimine via a geminal diamine intermediate. preprints.org

Deprotonation: This is often the rate-determining step, where the external aldimine is deprotonated to form a planar quinonoid intermediate. preprints.org

Ketimine Formation and Hydrolysis: The quinonoid is reprotonated to form a ketimine, which is then hydrolyzed to release the ketone product and leave the cofactor in its pyridoxamine-5′-phosphate (PMP) form. preprints.org

Computational studies have also shed light on the broad substrate specificity of some ω-transaminases. For instance, the "arginine switch" mechanism, investigated through DFT, explains how a flexible arginine residue in the active site can reposition itself to accommodate both hydrophobic substrates (like the precursor to this compound) and charged amino acid substrates. researchgate.netnist.gov These mechanistic insights are invaluable for the rational design and engineering of improved enzyme variants with higher catalytic efficiency for bulky, long-chain substrates. researchgate.net

Beyond biocatalysis, theoretical studies can also inform traditional chemical synthesis routes, such as those starting from vernolic acid or undecylenic acid. foodb.caacs.org By modeling reaction pathways, intermediates, and transition states for steps like oxidation, oximation, and hydrogenation, computational chemistry can help optimize reaction conditions and catalyst selection. foodb.ca

Future Research Directions and Perspectives

Development of Next-Generation Catalytic Systems for Sustainable Production

The transition from petrochemical-based production to sustainable and green manufacturing is a paramount goal for the chemical industry. For Methyl 12-aminododecanoate, the focus is on developing highly efficient biocatalytic systems that utilize renewable feedstocks.

Current research has successfully demonstrated the use of engineered Escherichia coli to produce this compound (also referred to as ADAME) from renewable Dodecanoic acid methyl ester (DAME). nih.gov This process utilizes a synthetic orthogonal pathway that operates in parallel with the cell's native metabolism. nih.gov Key enzymatic steps in this pathway include ω-hydroxylation, oxidation, and ω-amination. nih.gov

A significant breakthrough involves a multi-enzyme cascade within a whole-cell biocatalyst. nih.gov This system converts DAME into the target molecule via terminal alcohol and aldehyde intermediates. nih.gov To enhance efficiency, researchers have implemented several key strategies:

Enhanced Substrate Uptake: The introduction of the hydrophobic outer membrane porin, AlkL, has been shown to increase the maximum oxygenation and transamination activities by 8.3 and 7.6-fold, respectively. nih.gov

Cofactor Self-Sufficiency: The challenge of providing co-substrates for the transamination step has been addressed by coupling the pathway to the cell's pyruvate (B1213749) node through a heterologous alanine (B10760859) dehydrogenase. This allows for an efficient intracellular supply of L-alanine. nih.govnih.gov

Improved Pathway Flux: The integration of a respiratory chain-linked alcohol dehydrogenase minimizes the undesirable overoxidation of intermediates to carboxylic acids, thereby increasing the flux towards the desired amino ester product. nih.gov

Future research is aimed at further optimizing these biocatalytic systems. Directed evolution of key enzymes, such as the rate-limiting P450 monooxygenase, is a promising approach to boost activity and stability. nih.gov Moreover, strategies to resolve cofactor imbalance, for instance by regenerating redox equivalents and coenzymes like pyridoxal (B1214274) 5'-phosphate (PLP) by interfacing with the host's native metabolism, are crucial for developing robust and economically viable bioproduction platforms. nih.gov The ultimate goal is the de novo biosynthesis of the Nylon-12 monomer from simple sugars like glucose, which would completely decouple production from plant oils and their associated land-use issues. nih.gov

Table 1: Engineered Biocatalytic Pathway for this compound Production

| Step | Enzyme/Protein | Function | Improvement Strategy | Reference |

|---|---|---|---|---|

| Substrate Uptake | AlkL porin | Enhances transport of hydrophobic DAME into the cell. | Expression of AlkL to boost intracellular substrate concentration. | nih.gov |

| Hydroxylation | Alkane monooxygenase (AlkBGT) / P450 | Terminal hydroxylation of DAME to 12-hydroxydodecanoic acid methyl ester. | Directed evolution of P450 to increase catalytic activity. | nih.govnih.gov |

| Oxidation | Alcohol dehydrogenase | Oxidation of the terminal alcohol to an aldehyde. | Use of a respiration-linked dehydrogenase to improve flux. | nih.gov |

| Amination | ω-Transaminase (ω-TA) | Conversion of the aldehyde to the terminal amine. | Coupling to alanine dehydrogenase for self-sufficient L-alanine supply. | nih.govnih.gov |

Exploration of Novel Supramolecular Architectures Incorporating this compound

The unique structure of this compound, featuring a long hydrophobic alkyl chain (C12) and two distinct functional end-groups (an amine and a methyl ester), makes it an ideal candidate for the construction of complex supramolecular assemblies. youtube.com These non-covalently linked structures hold promise for applications in nanotechnology, drug delivery, and smart materials. nih.gov

Research into the self-assembly of similar long-chain bifunctional molecules provides a roadmap for future exploration. The interplay of hydrogen bonding, van der Waals forces, and hydrophobic interactions governs the formation of these architectures. sigmaaldrich.com Studies on L-alanine alkyl esters, for example, have shown they form interdigitated bilayer structures, with the packing and phase transitions dependent on the alkyl chain length. researchgate.net

Future research directions include:

Self-Assembled Monolayers (SAMs): The ability of alkanethiols to form ordered monolayers on surfaces like gold is well-documented. nih.gov The terminal amine group of this compound could be used to anchor the molecule to various substrates, creating functionalized surfaces with tailored properties for use in sensors or as catalytic interfaces.

Vesicles and Micelles: In aqueous environments, the amphiphilic nature of this molecule could lead to the formation of micelles or vesicles. These structures could serve as nanocarriers for hydrophobic drugs, with the surface chemistry modifiable via the amine and ester groups. researchgate.net

Host-Guest Chemistry: Cyclodextrins, which are macrocyclic host molecules with a hydrophobic interior, are known to form inclusion complexes with long-chain alkyl groups. nih.gov Encapsulating the dodecanoate (B1226587) chain of this compound within a cyclodextrin (B1172386) cavity could alter its solubility, reactivity, and potential for forming larger, ordered structures like hydrogels. nih.gov

Peptide-Mimetic Structures: The combination of a hydrophobic tail and a polar headgroup is reminiscent of amino acids and peptides that self-assemble into nanofibers and hydrogels. nih.govacs.org By controlling conditions such as pH and temperature, it may be possible to guide the assembly of this compound into highly ordered fibrous networks for applications in tissue engineering or controlled release systems.

Advanced Biorefinery Concepts for Integrated Production from Biomass

The sustainable production of this compound is intrinsically linked to the broader concept of the integrated biorefinery. A biorefinery aims to convert biomass into a spectrum of value-added products, including biofuels, chemicals, and materials, thereby maximizing resource utilization and minimizing waste. mdpi.com

Producing the Nylon-12 monomer from renewable feedstocks is a key component of this vision. plasticsnews.com Current biocatalytic routes often start with fatty acids or their esters derived from plant oils like palm oil. plasticsnews.com However, advanced biorefinery concepts seek to utilize more sustainable and non-food feedstocks, such as lignocellulosic biomass from agricultural residues or dedicated energy crops. mdpi.comtue.nl

Future research in this area will focus on:

Feedstock Valorization: Developing processes to convert the carbohydrate fractions (cellulose and hemicellulose) of lignocellulosic biomass into sugars, which can then be fermented to produce fatty acid precursors. ucl.ac.uk Simultaneously, the lignin (B12514952) fraction, a complex aromatic polymer, can be depolymerized and converted into other valuable chemicals, such as adipic acid for Nylon-6,6 production. energy.govbiomassmagazine.com

Process Integration: Combining different conversion technologies (e.g., biochemical and thermochemical) within a single facility. mdpi.com For instance, syngas produced from the gasification of residual biomass could be used to generate energy for the entire process or be catalytically converted into methanol (B129727), another platform chemical. mdpi.com

Circular Economy Principles: Designing closed-loop systems where waste streams are valorized. For example, the engineered microorganisms used for the biocatalytic production of this compound could be designed to utilize substrates derived from other biorefinery processes, creating a synergistic and waste-reducing system. nih.gov

Recent research has already laid the groundwork by engineering E. coli to produce the Nylon-12 monomer ω-aminododecanoic acid directly from glucose, a major product of cellulose (B213188) hydrolysis. nih.gov This de novo biosynthesis pathway represents a significant step towards a fully integrated biorefinery, moving away from reliance on plant-extracted fatty acids and their associated environmental concerns. nih.gov

Expansion of its Utility in Emerging Advanced Materials and Chemical Technologies

While the primary application of this compound is as a monomer for Nylon-12, its unique bifunctional nature opens doors to a wide range of other advanced materials and chemical technologies. youtube.comnih.gov The presence of a reactive amine and an ester group at opposite ends of a flexible C12 chain allows it to be used as a versatile molecular building block. nih.govmdpi.com

Future research is exploring its potential in:

Specialty Polyamides and Polyesteramides: By co-polymerizing this compound with other monomers, new classes of polymers can be created. mdpi.comwur.nl For instance, reacting it with dicarboxylic acids would yield polyesteramides with properties tailored for specific applications, such as biodegradable plastics or materials with enhanced thermal stability and flexibility. mdpi.com

Functional Surfactants: The amphiphilic character of this molecule makes it a candidate for creating specialty nonionic or cationic surfactants (when the amine is protonated). These could find use in cosmetics, pharmaceuticals, or as emulsifying agents in food products. researchgate.netrsc.orgmdpi.com

Drug Delivery Systems: The ability to form self-assembled structures like liposomes or micelles, as discussed previously, is highly relevant for creating advanced drug delivery vehicles. researchgate.net The surface of these carriers could be further functionalized, for example, by attaching targeting ligands to the amine group to achieve site-specific drug release.

Molecular Glues and Bifunctional Probes: In the realm of chemical biology, bifunctional molecules are used to induce proximity between proteins. youtube.com While a direct application as a "molecular glue" is speculative, the principle of using a molecule to bridge two entities is relevant. The long alkyl chain could act as a hydrophobic tether, while the end groups could be modified to interact with specific biological targets, creating probes for studying cellular processes.

The enzymatic synthesis of polymers using monomers like this compound is a growing field, offering a green alternative to traditional chemical polymerization and leading to products with high biocompatibility and biodegradability. nih.govmdpi.com

Q & A

Basic: What are the standard synthetic pathways for methyl 12-aminododecanoate (MAD), and how do their efficiencies compare?

MAD is synthesized via biocatalytic and chemocatalytic routes. A common biocatalytic method involves engineered Escherichia coli expressing orthogonal pathways to convert renewable dodecanoic acid methyl ester (DAME) into MAD through terminal alcohol and aldehyde intermediates. This process achieves a 7.6-fold increase in transaminase activity when coupled with pyruvate node optimization . Chemocatalytic approaches include a three-step reaction sequence starting from alkenes (e.g., methyl 10-undecenoate), involving hydroformylation, oximation, and hydrogenation, yielding up to 77% selectivity for linear MAD. The chemocatalytic method benefits from intermediate crystallization to separate linear and branched products, improving purity . Efficiency comparisons should consider substrate uptake rates, catalyst stability, and downstream purification requirements.

Advanced: How can metabolic flux analysis optimize MAD production in engineered microbial systems?

Flux balance analysis (FBA) is critical for identifying bottlenecks in microbial MAD synthesis. For example, E. coli strains expressing AlkL porins enhance DAME uptake, increasing oxygenation and transamination flux by 8.3- and 7.6-fold, respectively . Coupling transaminases to alanine dehydrogenases ensures sufficient L-alanine supply, reducing dependency on exogenous cofactors. Advanced strategies include:

- Respiratory chain-linked dehydrogenases to minimize overoxidation to carboxylic acids.

- Dynamic pathway regulation using inducible promoters to balance growth and production phases.

- 13C-metabolic flux analysis to quantify carbon allocation toward MAD versus competing pathways .

Basic: What analytical techniques are recommended for characterizing MAD purity and structural integrity?

- Chromatography : Reverse-phase HPLC or GC-MS to resolve MAD from intermediates like methyl 12-hydroxydodecanoate or dodecanedioic acid monomethyl ester .

- Spectroscopy : NMR (¹H/¹³C) to confirm amine group position and ester functionality. IR spectroscopy for detecting amine (-NH₂) and ester (-COO-) stretches.

- Crystallography : X-ray diffraction to validate linear vs. branched configurations, leveraging the crystallization behavior of intermediates during oximation .

Advanced: How do reaction conditions (e.g., solvent, temperature) influence MAD synthesis selectivity in catalytic amination?

In chemocatalytic routes, selectivity is highly solvent-dependent. Polar aprotic solvents (e.g., DMF) stabilize oxime intermediates, while nonpolar solvents favor hydrogenation efficiency. For example:

- Temperature : Hydrogenation at 150°C with Ru/Xantphos catalysts achieves 95% selectivity for MAD by minimizing deaminative coupling side reactions .

- Pressure : Elevated H₂ pressure (20–30 bar) accelerates oxime hydrogenation but may increase secondary amine formation if not carefully controlled .

- pH : Transaminase activity in microbial systems is optimal at pH 7.5–8.0, with deviations reducing alanine recycling efficiency .

Basic: What are the known stability and storage requirements for MAD?

MAD is stable under inert conditions but may hydrolyze in aqueous environments. Key storage guidelines include:

- Temperature : Store at 4°C in sealed containers to prevent oxidation or moisture uptake.

- Solvent compatibility : Dissolve in dry methanol or DCM for long-term stability.

- Light sensitivity : Protect from UV exposure to avoid amine group degradation .

Advanced: How can computational modeling predict MAD interactions in polymer matrices (e.g., Nylon 12)?

Molecular dynamics (MD) simulations using force fields (e.g., AMBER or CHARMM) model MAD’s incorporation into Nylon 12. Key parameters include:

- Hydrogen bonding : Between MAD’s amine and carbonyl groups of adjacent chains.

- Chain packing density : Simulated annealing protocols optimize crystallinity, correlating with tensile strength.

- Reactive Monte Carlo (RxMC) : Predicts copolymerization kinetics with caprolactam .

Basic: What safety precautions are necessary when handling MAD in laboratory settings?

MAD is not classified as hazardous but requires standard precautions:

- PPE : Gloves and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste disposal : Neutralize residual MAD with dilute HCl before aqueous disposal .

Advanced: How do contradictory data on MAD’s catalytic turnover numbers (TONs) arise across studies?

Discrepancies in TONs stem from:

- Substrate accessibility : AlkL porin expression levels in E. coli vary, affecting DAME uptake rates .

- Co-substrate limitations : Endogenous L-alanine pools in microbial systems may restrict transaminase activity.

- Catalyst deactivation : Ru/Xantphos systems degrade under prolonged H₂ exposure, reducing recyclability . Standardized reporting of reaction conditions (e.g., substrate-to-catalyst ratios, solvent purity) is critical for cross-study comparisons.

Basic: What spectroscopic markers distinguish MAD from structurally similar ω-amino esters?

Key diagnostic peaks include:

- ¹H NMR : δ 3.65 (s, CH₃O−), δ 2.95 (t, −CH₂NH₂), δ 1.25 (m, aliphatic chain).

- IR : 3350 cm⁻¹ (N−H stretch), 1740 cm⁻¹ (ester C=O) .

Advanced: What strategies mitigate NADPH dependency in MAD’s enzymatic cascades?

- Cofactor engineering : Co-express NADPH-dependent alcohol dehydrogenases with NADH-dependent transaminases to balance redox fluxes.

- Synthetic cofactor analogs : Use biomimetic analogs like Rhodium-based mediators to bypass natural cofactor limitations.

- Modular pathway decoupling : Separate oxidation and amination steps into distinct cell populations to prevent cofactor competition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.